molecular formula C10H14ClN3O3S B1414866 N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide CAS No. 1042812-41-8

N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide

Cat. No.: B1414866
CAS No.: 1042812-41-8
M. Wt: 291.76 g/mol
InChI Key: FPCWUXGNMSUYML-UHFFFAOYSA-N
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Description

N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide is a chemical compound with the molecular formula C10H14ClN3O3S. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound features a morpholine ring, a sulfonamide group, and a substituted phenyl ring, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chloroaniline and morpholine.

    Sulfonamide Formation: The 3-amino-4-chloroaniline is reacted with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.

    Morpholine Substitution: The sulfonamide intermediate is then reacted with morpholine in the presence of a suitable base to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: The compound is employed in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of their activity. The sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

    N-(3-amino-4-chlorophenyl)morpholine-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    N-(3-amino-4-chlorophenyl)piperidine-4-sulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(3-amino-4-chlorophenyl)morpholine-4-thiosulfonamide: Similar structure but with a thiosulfonamide group instead of a sulfonamide group.

Uniqueness: N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide is unique due to the presence of the morpholine ring and sulfonamide group, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3S/c11-9-2-1-8(7-10(9)12)13-18(15,16)14-3-5-17-6-4-14/h1-2,7,13H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCWUXGNMSUYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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